molecular formula C3H6N4O2 B555631 D-Alanine, 3-azido- CAS No. 105928-88-9

D-Alanine, 3-azido-

Cat. No.: B555631
CAS No.: 105928-88-9
M. Wt: 130,11*36,45 g/mole
InChI Key: CIFCKCQAKQRJFC-UHFFFAOYSA-N
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Description

D-Alanine, 3-azido-: is an azido-modified derivative of D-alanine, a naturally occurring amino acid. This compound is characterized by the presence of an azide group (-N₃) attached to the alanine molecule. The azide group imparts unique chemical properties to the compound, making it useful in various chemical and biological applications, particularly in the field of click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis of D-Alanine, 3-azido- typically begins with D-alanine.

    Azidation Reaction: The azide group is introduced through a nucleophilic substitution reaction. D-alanine is reacted with sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), under controlled temperature conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure D-Alanine, 3-azido-.

Industrial Production Methods: While specific industrial production methods for D-Alanine, 3-azido- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Click Chemistry Reactions: D-Alanine, 3-azido- is prominently used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This reaction involves the azide group reacting with an alkyne group to form a stable triazole ring.

    Ring Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a copper catalyst and involves the azide group reacting with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).

Common Reagents and Conditions:

    Copper-Catalyzed Reactions: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as catalysts in CuAAC reactions.

    Strained Alkynes: DBCO and BCN are used in SPAAC reactions.

Major Products:

    Triazole Derivatives: The primary products of click chemistry reactions involving D-Alanine, 3-azido- are triazole derivatives, which are stable and have diverse applications in bioconjugation and material science.

Scientific Research Applications

Chemistry:

    Click Chemistry Labeling: D-Alanine, 3-azido- is used as a labeling reagent in click chemistry to attach various functional groups to biomolecules, facilitating the study of molecular interactions and dynamics.

Biology:

    Metabolic Labeling: This compound is incorporated into bacterial cell walls, enabling the study of bacterial growth and metabolism through fluorescence imaging techniques.

Medicine:

    Drug Development: D-Alanine, 3-azido- is used in the development of novel drug delivery systems and therapeutic agents, particularly in targeting specific cellular pathways.

Industry:

    Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as enhanced stability and reactivity, for industrial applications.

Mechanism of Action

Molecular Targets and Pathways:

    Azide Group Reactivity: The azide group in D-Alanine, 3-azido- is highly reactive and participates in cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in click chemistry to create bioconjugates and functionalized materials.

    Incorporation into Biomolecules: In biological systems, D-Alanine, 3-azido- is incorporated into proteins and cell walls, allowing for precise labeling and tracking of biological processes.

Comparison with Similar Compounds

    3-Azido-L-alanine: Similar to D-Alanine, 3-azido-, but with the L-configuration of alanine.

    Azidohomoalanine: An azido-modified derivative of homoalanine, used in similar click chemistry applications.

    Azidolysine: An azido-modified derivative of lysine, used for labeling and bioconjugation.

Uniqueness:

    Stereochemistry: The D-configuration of D-Alanine, 3-azido- distinguishes it from its L-counterpart, affecting its incorporation into biological systems and its reactivity in stereospecific reactions.

    Versatility: The azide group in D-Alanine, 3-azido- provides a versatile handle for various chemical modifications, making it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

2-amino-3-azidopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIFCKCQAKQRJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601030553
Record name 3-Azidoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88192-18-1, 105928-88-9, 108342-09-2
Record name Azidoalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088192181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, 3-azido-, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105928889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alanine, 3-azido-, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108342092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Azidoalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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